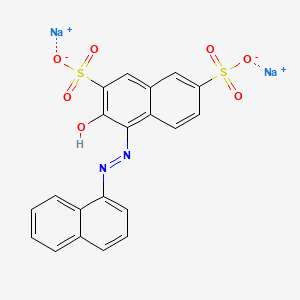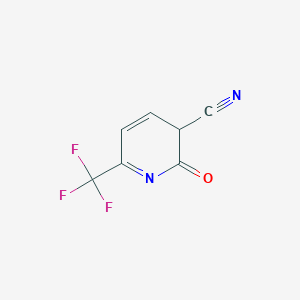
2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile typically involves the reaction of 6-trifluoromethyl-2H-pyran with nitrile oxides. This process includes a [3+2] cycloaddition reaction, followed by further transformations of the intermediate compounds . The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various trifluoromethylated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to participate in [3+2] cycloaddition reactions, influencing biochemical pathways related to the synthesis of new fluorine-containing heterocycles. These interactions can lead to the modulation of various biological processes, making the compound valuable in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
6-trifluoromethyl-2H-thiopyran: Known for its use in the synthesis of thiopyrano derivatives.
Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate: Used in the synthesis of trifluoromethylated pyrano derivatives.
Uniqueness
2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C7H3F3N2O |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-4(3-11)6(13)12-5/h1-2,4H |
InChI Key |
IIJGAWNEOMQWJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=O)C1C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12361413.png)
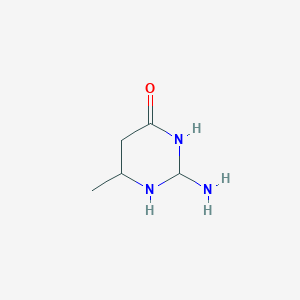
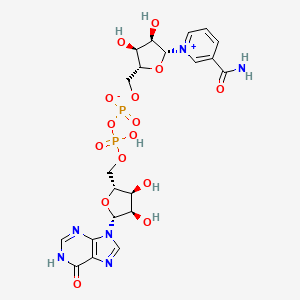
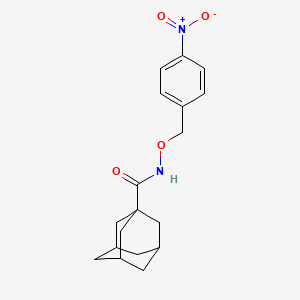
![4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-](/img/structure/B12361437.png)
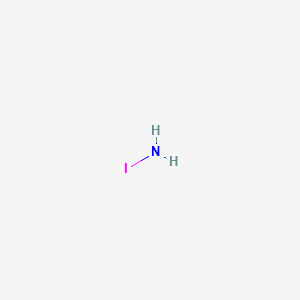

![5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361470.png)
![2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B12361478.png)
![4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12361479.png)

![4aH-thieno[3,2-d]pyrimidine-4-thione](/img/structure/B12361487.png)
![6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12361500.png)
